Sodium Reduction Without Antimicrobial Compromise in Meat Products
Potassium L-lactate enables a 25–30% reduction in sodium content in processed meat products like cooked ham and sausages by directly replacing sodium lactate, which is the second-largest contributor to sodium in these formulations [1]. This substitution does not compromise antimicrobial efficacy; potassium lactate is equally effective as sodium lactate in controlling the growth of aerobic and anaerobic bacteria, and in exerting antilisterial activity [2].
| Evidence Dimension | Sodium Content Reduction in Processed Meats |
|---|---|
| Target Compound Data | Sodium content reduced by 25–30% |
| Comparator Or Baseline | Formulation using Sodium Lactate |
| Quantified Difference | 25-30% reduction |
| Conditions | Replacement of sodium lactate in cooked ham and sausage formulations |
Why This Matters
This directly addresses regulatory and consumer demand for lower-sodium products, providing a clear, quantifiable advantage for product developers.
- [1] Jungbunzlauer. (2013). Sodium reduction from Jungbunzlauer. Foodmate News. View Source
- [2] Shelef, L. A. (1994). Antimicrobial Effects of Lactates: A Review. Journal of Food Protection, 57(5), 445-450. View Source
